4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
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Description
4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is a chemical compound with the linear formula C12H12N2O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H12N2O2S . The molecular weight of this compound is 248.306 .Safety and Hazards
The specific safety and hazard information for 4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide was not found in the search results. Sigma-Aldrich provides this product to researchers and notes that the buyer assumes responsibility to confirm product identity and/or purity . All sales are final and Sigma-Aldrich makes no representation or warranty with respect to this product .
Future Directions
The future directions for research on 4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide are not explicitly mentioned in the search results. Given its presence in a collection of rare and unique chemicals provided by Sigma-Aldrich , it may be of interest in various research fields. Further studies could explore its potential applications, synthesis methods, and mechanisms of action.
Properties
IUPAC Name |
4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(19(14,17)18)9-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKGLMZBUNEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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